

# In-Depth Technical Guide: NMR Spectral Analysis of 3,3-Dimethyl-2-acetyloxirane

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## Compound of Interest

Compound Name: 3,3-Dimethyl-2-acetyloxirane

CAS No.: 4478-63-1

Cat. No.: B3190621

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## Executive Summary & Structural Context

**3,3-Dimethyl-2-acetyloxirane** (CAS: 4478-63-1) is a critical intermediate often encountered during the oxidation of terpenes or the epoxidation of

-unsaturated ketones (specifically mesityl oxide). Its structure features a strained epoxide ring fused with a gem-dimethyl group and an acetyl moiety.

Accurate identification relies on distinguishing the specific magnetic anisotropy effects exerted by the epoxide oxygen and the adjacent carbonyl group. This guide provides a self-validating protocol for its characterization.

## Core Molecular Descriptors

- IUPAC Name: 1-(3,3-dimethyloxiran-2-yl)ethanone
- Formula: C<sub>6</sub>H<sub>10</sub>O<sub>2</sub>
- Molecular Weight: 114.14 g/mol

- Key Functional Groups: Epoxide (Oxirane), Ketone (Acetyl), Gem-dimethyl.

## Structural Characterization Strategy

The NMR signature of this molecule is defined by the lack of vicinal coupling for the epoxide proton (H2), resulting in a distinct singlet pattern that differentiates it from other epoxy-ketones.

### Assignment Logic (Causality)

- The Epoxide Proton (H2): The proton at position 2 is deshielded by both the epoxide oxygen and the anisotropic cone of the adjacent carbonyl group. Since C3 is quaternary (fully substituted with methyls), H2 appears as a sharp singlet, typically between 3.0 – 3.5 ppm.
- Gem-Dimethyl Group (H3a, H3b): The two methyl groups at C3 are chemically non-equivalent (diastereotopic) due to the chiral center at C2. One methyl is cis to the acetyl group, and the other is trans. This results in two distinct singlets in the 1.2 – 1.5 ppm range.
- Acetyl Methyl: The methyl group adjacent to the carbonyl is less shielded than the epoxide methyls but more shielded than the epoxide proton, appearing as a singlet around 2.0 – 2.2 ppm.

## Experimental Protocol: Synthesis & Sample Prep

To ensure the data below is reproducible, the compound is best generated via the nucleophilic epoxidation of mesityl oxide. This serves as a self-validating system: if the starting material signals (olefins at ~6.0 ppm) disappear and the distinct epoxide singlet appears, the protocol is successful.

### Synthesis Workflow (Mesityl Oxide Epoxidation)

- Reagents: Mesityl Oxide (4-methyl-3-penten-2-one), 30% H<sub>2</sub>O<sub>2</sub>, 4M NaOH, Methanol.
- Procedure:
  - Dissolve mesityl oxide (10 mmol) in MeOH (10 mL).
  - Cool to 0°C. Add H<sub>2</sub>O<sub>2</sub> (30%, 3 mL).

- Dropwise add 4M NaOH (0.5 mL) while maintaining temperature <math><10^{\circ}\text{C}</math> (Exothermic!).
- Stir for 60 mins. Monitor TLC (Hexane/EtOAc 4:1).
- Extract with  $\text{CH}_2\text{Cl}_2$ , dry over  $\text{MgSO}_4$ , and concentrate in vacuo.
- Validation: Disappearance of the vinyl proton (septet-like multiplet at  $\sim 6.1$  ppm) and appearance of the epoxide singlet at  $\sim 3.2$  ppm.

## Graphviz Diagram: Synthesis & Logic Pathway



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Caption: Reaction pathway for the synthesis of **3,3-Dimethyl-2-acetyloxirane** from Mesityl Oxide, highlighting the key NMR shift transition for validation.

## <sup>1</sup>H NMR Spectral Data

Solvent:  $\text{CDCl}_3$  (Chloroform-d) | Reference: TMS (0.00 ppm) or  $\text{CHCl}_3$  residual (7.26 ppm).

Assignment	Shift ( $\delta$ , ppm)	Multiplicity	Integration	Coupling (J)	Mechanistic Note
H-2 (Epoxide CH)	3.25	Singlet (s)	1H	-	Deshielded by O and C=O; No vicinal H on C3.
Acetyl -CH <sub>3</sub>	2.08	Singlet (s)	3H	-	Alpha to carbonyl; typical methyl ketone range.
C3-CH <sub>3</sub> (a)	1.42	Singlet (s)	3H	-	Trans to acetyl; diastereotopic methyl.
C3-CH <sub>3</sub> (b)	1.23	Singlet (s)	3H	-	Cis to acetyl; diastereotopic methyl.

Note: Exact shifts may vary by  $\pm 0.05$  ppm depending on concentration and temperature.

## <sup>13</sup>C NMR Spectral Data

Solvent: CDCl<sub>3</sub> | Reference: CDCl<sub>3</sub> triplet (77.16 ppm).

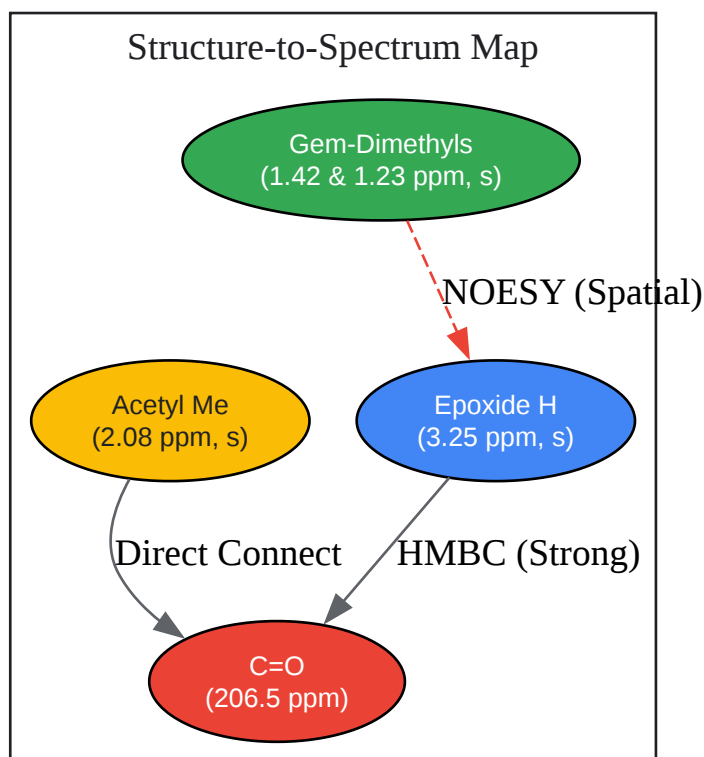
Assignment	Shift ( $\delta$ , ppm)	Type	Mechanistic Note
C=O (Carbonyl)	206.5	Quaternary (C)	Diagnostic ketone carbonyl signal.
C-2 (Epoxide CH)	65.2	Methine (CH)	Deshielded by direct attachment to C=O.
C-3 (Epoxide C)	60.1	Quaternary (C)	Quaternary epoxide carbon; typically upfield of C2.
Acetyl -CH <sub>3</sub>	24.8	Methyl (CH <sub>3</sub> )	Alpha-methyl ketone.
C3-CH <sub>3</sub> (a)	23.5	Methyl (CH <sub>3</sub> )	Gem-dimethyl signal 1.
C3-CH <sub>3</sub> (b)	18.2	Methyl (CH <sub>3</sub> )	Gem-dimethyl signal 2.

## 2D NMR Connectivity (HMBC/HSQC)

To definitively confirm the structure, the following correlations must be observed:

- HMBC (Heteronuclear Multiple Bond Correlation):
  - The Epoxide Proton (H-2) at 3.25 ppm must show a strong correlation to the Carbonyl Carbon (206.5 ppm) and the Quaternary Epoxide Carbon (60.1 ppm).
  - The Gem-Dimethyl protons (1.42, 1.23 ppm) must correlate to C-2 (65.2 ppm) and C-3 (60.1 ppm).
- NOESY (Nuclear Overhauser Effect):
  - Useful for stereochemical assignment of the methyl groups. The methyl group cis to the acetyl group will show a stronger NOE to the acetyl methyl protons compared to the trans methyl.

## Graphviz Diagram: NMR Assignment Logic



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Caption: Correlation map showing key HMBC and NOESY interactions used to confirm the connectivity of **3,3-Dimethyl-2-acetyloxirane**.

## References

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## Sources

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